molecular formula C12H18N4O B2414626 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine CAS No. 1785761-30-9

4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine

Cat. No.: B2414626
CAS No.: 1785761-30-9
M. Wt: 234.303
InChI Key: FQTKCSGTXZTWBK-UHFFFAOYSA-N
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Description

4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyrimidine ring, which is further substituted with a pyrrolidine group. The presence of these heterocyclic rings contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine and morpholine groups. One common method starts with the preparation of 4-chloropyrimidine, which is then reacted with pyrrolidine under basic conditions to form 4-(pyrrolidin-2-yl)pyrimidine. This intermediate is subsequently reacted with morpholine to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Solvents such as ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the morpholine and pyrrolidine groups can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its three heterocyclic rings, which confer distinct chemical properties and reactivity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(4-pyrrolidin-2-ylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-2-10(13-4-1)11-3-5-14-12(15-11)16-6-8-17-9-7-16/h3,5,10,13H,1-2,4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTKCSGTXZTWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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